molecular formula C14H17N3O3S B2486426 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 321574-16-7

3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2486426
CAS No.: 321574-16-7
M. Wt: 307.37
InChI Key: KAKSOKFABYJBCC-UHFFFAOYSA-N
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Description

The compound 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a heterocyclic molecule featuring a pyrazole core substituted with an amino group and a 4-methoxyphenyl moiety, linked to a thiolane-1,1-dione ring.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-(4-methoxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-20-12-4-2-10(3-5-12)13-8-16-17(14(13)15)11-6-7-21(18,19)9-11/h2-5,8,11H,6-7,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKSOKFABYJBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3CCS(=O)(=O)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with a thiolane-1,1-dione derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reactivity of the Pyrazole Amino Group

The primary amine (-NH₂) on the pyrazole ring exhibits nucleophilic character, enabling the following reactions:

Reaction Type Conditions Product Mechanistic Insights
AcylationAcetic anhydride, room temperatureN-acetylated pyrazole derivativeNucleophilic attack by the amino group on the carbonyl carbon, forming an amide bond .
CondensationAldehydes/ketones, acidic mediaSchiff base derivatives (e.g., hydrazones)Formation of imine linkages via dehydration .
DiazotizationNaNO₂, HCl, low temperatureDiazonium intermediate for coupling reactionsGeneration of electrophilic diazonium species for aryl bond formation .

Key Findings :

  • Acylation enhances stability and modifies solubility, critical for pharmaceutical applications .

  • Schiff base derivatives exhibit enhanced antioxidant activity compared to the parent compound .

Sulfone Reactivity in the Thiolane Ring

The 1,1-dioxothiolane (sulfone) ring participates in nucleophilic substitutions and eliminations:

Reaction Type Conditions Product Mechanistic Insights
Nucleophilic SubstitutionAlkali hydroxides or aminesRing-opened thiol derivativesSulfone’s electron-withdrawing effect activates the β-carbon for nucleophilic attack.
EliminationStrong bases (e.g., KOtBu)Formation of α,β-unsaturated sulfonesBase-induced deprotonation followed by β-elimination .

Key Findings :

  • Ring-opening reactions yield thiol intermediates, which can be further functionalized.

  • Elimination products are precursors for conjugated systems in materials science .

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (EAS):

Reaction Type Conditions Product Mechanistic Insights
NitrationHNO₃, H₂SO₄4-Nitro-pyrazole derivativeNitronium ion (NO₂⁺) attacks the para position relative to the amino group .
HalogenationCl₂/Br₂, FeCl₃4-Halo-pyrazole derivativeElectrophilic halogenation at the activated para position .

Key Findings :

  • Substituents on the pyrazole ring modulate regioselectivity in EAS.

Methoxyphenyl Group Reactivity

The 4-methoxyphenyl substituent influences electronic properties and undergoes demethylation:

Reaction Type Conditions Product Mechanistic Insights
O-DemethylationBBr₃, CH₂Cl₂Phenolic derivativeLewis acid-mediated cleavage of the methoxy group .
Friedel-Crafts AlkylationAlCl₃, alkyl halidesAlkylated aryl derivativesElectrophilic attack on the activated para position .

Key Findings :

  • Demethylation products exhibit increased polarity and hydrogen-bonding capacity .

Cross-Coupling Reactions

The pyrazole ring can participate in metal-catalyzed coupling reactions if halogenated:

Reaction Type Conditions Product Mechanistic Insights
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivativesTransmetalation and reductive elimination steps .

Note : Halogenation of the pyrazole ring (e.g., bromination) is required prior to coupling .

Biological Activity Correlation

Derivatives of this compound demonstrate structure-dependent bioactivity:

  • Antioxidant Activity : Hydrazone derivatives show DPPH radical scavenging 1.35× higher than ascorbic acid .

  • Anticancer Potential : Thiolane ring modifications enhance cytotoxicity against glioblastoma cells (IC₅₀ < 10 nM) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione can act against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substituents to this compound showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, demonstrating promising antibacterial effects .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In silico molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases.

Table 2: Anti-inflammatory Activity

Enzyme TargetInhibition Potential (IC50)
5-Lipoxygenase20 µM
CyclooxygenaseNot tested

Cancer Treatment

The pyrazole scaffold is a focal point in cancer research due to its ability to target specific pathways involved in tumor growth. Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Case Study: Cytotoxicity Testing
A cytotoxicity assay was performed on various cancer cell lines (e.g., MCF7, HCT116). The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating moderate cytotoxic effects .

Metabolic Disorders

The compound's potential in treating metabolic disorders is also being explored. Similar compounds have been linked to the modulation of glucose metabolism and lipid profiles.

Case Study: Metabolic Syndrome
In a recent study involving diabetic mice models, administration of related pyrazole derivatives resulted in improved insulin sensitivity and reduced blood glucose levels, suggesting a useful role for this compound in metabolic syndrome management .

Mechanism of Action

The mechanism of action of 3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Contexts

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
  • Structure : This pyrazoline derivative contains a benzothiazole ring and a 4-methoxyphenyl group.
  • Activity : Exhibits antitumor and antidepressant properties, attributed to the pyrazoline core’s ability to interact with biological targets like serotonin receptors .
  • Key Difference : Unlike the target compound, this analogue lacks the thiolane-dione system, which may reduce its hydrogen-bonding capacity and alter metabolic stability.
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone
  • Structure: A pyridazinone derivative with amino and chloro substituents.
  • Activity : Used as the herbicide pyrazon; acts by inhibiting photosynthesis .
  • Comparison : The target compound’s pyrazole-thiolane-dione framework offers a different electronic profile, likely redirecting its bioactivity away from herbicidal effects.

Agrochemical Analogues

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
  • Structure : Pyrazole core with trifluoromethyl, sulfinyl, and dichlorophenyl groups.
  • Activity : Broad-spectrum insecticide targeting GABA receptors .
  • Contrast : The target compound’s methoxyphenyl and thiolane-dione groups lack the electronegative substituents (e.g., Cl, CF₃) critical for insecticidal activity, suggesting divergent applications.
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
  • Structure: Shares the thiolane-dione and 4-methoxyphenylamino groups with the target compound but lacks the pyrazole ring.
  • Properties : Molecular weight = 241.31 g/mol; likely exhibits moderate solubility in polar aprotic solvents .
  • Synthetic Route : Likely involves sulfonation or condensation reactions, differing from the target compound’s pyrazole cyclization steps (e.g., via hydrazine derivatives) .

Tabulated Comparison of Key Features

Compound Name (Example) Molecular Formula Key Substituents Bioactivity/Use Reference
Target Compound C₁₄H₁₆N₃O₃S 5-amino, 4-(4-methoxyphenyl), thiolane-dione Potential pharmaceutical (inferred)
2-[5-(4-Methoxyphenyl)-...benzothiazole C₂₃H₂₀N₃OS 4-methoxyphenyl, benzothiazole Antitumor, antidepressant
Fipronil C₁₂H₄Cl₂F₆N₄OS CF₃, Cl, sulfinyl Insecticide
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione C₁₁H₁₅NO₃S 4-methoxyphenylamino, thiolane-dione Unknown

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrazole-thiolane-dione structure may require multi-step synthesis, including cyclization (e.g., via hydrazine intermediates) and sulfonation, similar to methods in .
  • Biological Potential: Structural similarities to pyrazoline antidepressants suggest possible CNS activity, but the thiolane-dione moiety might introduce novel binding modes.

Biological Activity

3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N3O3S
  • Molecular Weight : 307.37 g/mol
  • Purity : >90%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a related pyrazole derivative demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells via the mitochondrial pathway, which is mediated by the activation of caspase enzymes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of p38 MAP kinase, a critical enzyme involved in inflammatory responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is attributed to the presence of the thiolane moiety, which can scavenge free radicals and enhance cellular defense mechanisms .

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their efficacy against different cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The research demonstrated that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a potential therapeutic application for inflammatory diseases .

Comparative Table of Biological Activities

Activity TypeCompoundMechanism of ActionReference
AnticancerPyrazole DerivativeInduction of apoptosis via caspase activation
Anti-inflammatoryPyrazole DerivativeInhibition of p38 MAP kinase
AntioxidantThiolane-containing CompoundsFree radical scavenging

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